molecular formula C15H32O2Sn B174084 Acetic acid, 2-(tributylstannyl)-, methyl ester CAS No. 18365-23-6

Acetic acid, 2-(tributylstannyl)-, methyl ester

Cat. No.: B174084
CAS No.: 18365-23-6
M. Wt: 363.1 g/mol
InChI Key: FKYFRGSCPCRYJM-UHFFFAOYSA-N
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Description

Acetic acid, 2-(tributylstannyl)-, methyl ester is an organotin compound that features a tin atom bonded to three butyl groups and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (tributylstannyl)-, methyl ester typically involves the esterification of acetic acid with methanol in the presence of a catalyst. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

CH3COOH+CH3OHCH3COOCH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{COOCH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​OH→CH3​COOCH3​+H2​O

For the stannylation process, tributylstannyl chloride is reacted with the ester in the presence of a base such as pyridine or triethylamine. The reaction conditions typically involve refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of acetic acid, (tributylstannyl)-, methyl ester may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(tributylstannyl)-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding acetic acid and methanol.

    Substitution: The stannyl group can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states of tin, or reduction to yield tin hydrides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as halides or organometallic reagents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Acetic acid and methanol.

    Substitution: Various organotin compounds depending on the nucleophile used.

    Oxidation: Tin oxides or other oxidized tin species.

    Reduction: Tin hydrides or lower oxidation state tin compounds.

Scientific Research Applications

Acetic acid, 2-(tributylstannyl)-, methyl ester has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of organotin polymers and materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of acetic acid, (tributylstannyl)-, methyl ester involves its interaction with various molecular targets. The stannyl group can form bonds with nucleophilic centers in organic molecules, facilitating substitution reactions. The ester functional group can undergo hydrolysis, releasing acetic acid and methanol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, methyl ester: Similar ester functional group but lacks the stannyl group.

    Tributylstannyl chloride: Contains the stannyl group but lacks the ester functional group.

    Acetic acid, (tributylstannyl)-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Acetic acid, 2-(tributylstannyl)-, methyl ester is unique due to the combination of the stannyl group and the ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.

Properties

IUPAC Name

methyl 2-tributylstannylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H5O2.Sn/c3*1-3-4-2;1-3(4)5-2;/h3*1,3-4H2,2H3;1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYFRGSCPCRYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466728
Record name Acetic acid, (tributylstannyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18365-23-6
Record name Acetic acid, (tributylstannyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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